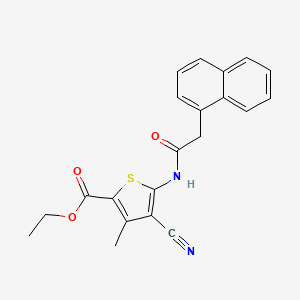
Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate is a complex organic compound with significant implications in chemical research, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, and potential applications based on diverse sources.
Compound Overview
Chemical Structure and Properties
- CAS Number : 19549-93-0
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Key Functional Groups :
- Cyano group (-C≡N)
- Acetamido group (-NHCOCH₃)
- Ethyl carboxylate (-COOEt)
The compound features a thiophene ring, which enhances its reactivity and biological activity due to the presence of both electron-withdrawing and electron-donating groups. The naphthalenyl substituent contributes to its electronic properties, making it suitable for various applications in synthetic chemistry.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies, often requiring specific conditions to optimize yield and purity. Common methods include:
- Condensation Reactions : Utilizing thiophene derivatives with cyanoacetic acid under controlled temperatures.
- Acylation Processes : Involving naphthalene derivatives reacted with acetamide derivatives.
- Solvent Systems : Solvents like dimethylformamide (DMF) or acetonitrile are typically used to facilitate reactions.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity. For instance, certain heterocycles have demonstrated effectiveness against viruses such as HIV and the tobacco mosaic virus (TMV). Notably, compounds with structural similarities have shown:
- Anti-HIV Activity : An EC50 value of approximately 3.98 μM, indicating significant potency against HIV type 1 .
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial potential of thiophene derivatives, including those related to this compound. Key findings include:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 0.22 | Effective against Staphylococcus aureus |
| Compound B | 0.25 | Effective against Staphylococcus epidermidis |
These results suggest that derivatives can inhibit bacterial growth effectively, contributing to their potential as antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to act as both a nucleophile and electrophile in various chemical transformations. This dual functionality enhances its reactivity towards biological targets, facilitating interactions that can disrupt viral replication or bacterial cell wall synthesis.
Case Studies
Several studies have highlighted the efficacy of thiophene-based compounds in various biological assays:
- Study on Antiviral Agents : A comprehensive overview indicated that certain heterocycles could serve as promising antiviral agents against multiple viruses, showcasing their potential in drug development .
- Antimicrobial Evaluation : Research demonstrated that novel pyrazole incorporating thiophene structures exhibited significant antimicrobial properties, with MIC values indicating strong bactericidal effects .
Properties
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(2-naphthalen-1-ylacetyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-3-26-21(25)19-13(2)17(12-22)20(27-19)23-18(24)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,3,11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBOBXJHPIUVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














